Bienvenue dans la boutique en ligne BenchChem!

CTX-0124143

Epigenetics Histone acetyltransferase Chemical probe development

CTX-0124143 (CAS 423731-64-0) is an aryl acylsulfonohydrazide identified via high-throughput screening of ~243,000 compounds as a reversible, acetyl-CoA-competitive inhibitor of the histone lysine acetyltransferase KAT6A (MOZ/MYST3) with a biochemical IC50 of 1.0 μM. It bears a sulfonyl hydrazide core (MW 344.36; C17H13FN2O3S) and served as the foundational hit from which the potent tool compounds WM-8014 and WM-1119 were derived through extensive medicinal chemistry optimization.

Molecular Formula C17H13FN2O3S
Molecular Weight 344.4 g/mol
Cat. No. B1669314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTX-0124143
SynonymsCTX-0124143;  CTX 0124143;  CTX0124143; 
Molecular FormulaC17H13FN2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21)
InChIKeyCMGWGSMHPCWLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CTX-0124143: KAT6A Inhibitor Hit Compound for Epigenetic Probe and Lead Optimization Procurement


CTX-0124143 (CAS 423731-64-0) is an aryl acylsulfonohydrazide identified via high-throughput screening of ~243,000 compounds as a reversible, acetyl-CoA-competitive inhibitor of the histone lysine acetyltransferase KAT6A (MOZ/MYST3) with a biochemical IC50 of 1.0 μM [1]. It bears a sulfonyl hydrazide core (MW 344.36; C17H13FN2O3S) and served as the foundational hit from which the potent tool compounds WM-8014 and WM-1119 were derived through extensive medicinal chemistry optimization [2]. Its primary value today lies in its role as a reference chemotype for SAR studies and as a comparably weaker, but historically significant, benchmark for evaluating next-generation KAT6A/B inhibitor series.

Why CTX-0124143 Cannot Be Substituted by Other In-Class KAT6A Inhibitors Without Quantitative Justification


The acylsulfonohydrazide chemotype exhibits extreme sensitivity to structural modification, with the IC50 of KAT6A inhibitors spanning over three orders of magnitude (from 1.0 μM to 0.0063 μM) depending on specific aryl substitutions [1]. CTX-0124143 itself possesses weak activity, poor selectivity, and pharmacokinetic liabilities that precluded its clinical application, as explicitly noted in subsequent medicinal chemistry campaigns [2]. Although it shares an Ac-CoA-competitive mechanism with optimized derivatives, its potency deficit means that researchers using CTX-0124143 as a tool compound require substantially higher concentrations that risk off-target effects not observed with WM-1119 (which showed no affinity against a panel of 159 diverse pharmacological targets) [3]. For experiments requiring KAT6A inhibition with meaningful cellular or in vivo activity, direct substitution by CTX-0124143 without quantitative benchmarking against the relevant optimized comparator will yield non-comparable results.

CTX-0124143 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


KAT6A Biochemical Potency: 125-Fold Weaker Than Direct Derivative WM-8014

CTX-0124143 inhibited KAT6A with an IC50 of 1.0 μM in a biochemical AlphaScreen assay. The direct medicinal chemistry derivative WM-8014, developed from CTX-0124143 as the starting template, achieved an IC50 of 0.008 μM against the same enzyme under comparable assay conditions, representing an approximately 125-fold improvement in potency [1]. This head-to-head potency gap is documented within the same primary publication series from the Baell laboratory, where CTX-0124143 served explicitly as the HTS hit and WM-8014 as the optimized lead.

Epigenetics Histone acetyltransferase Chemical probe development

KAT6A Biochemical Potency: ~159-Fold Weaker Than Optimized Lead WM-1119

CTX-0124143 exhibits a KAT6A IC50 of 1.0 μM, while the further optimized acylsulfonohydrazide WM-1119 achieved an IC50 of 0.0063 μM (6.3 nM) with a KD of 0.002 μM as determined by surface plasmon resonance [1]. WM-1119 additionally demonstrated 56% oral bioavailability in rats and arrested lymphoma progression in an Eμ-Myc transgenic mouse model, whereas no such in vivo efficacy has been reported for CTX-0124143 [2].

Drug discovery Acetyl-CoA competitive inhibitor Oncology

Head-to-Head Comparison with Isostere Compound 6j: 16-Fold Potency Deficit of CTX-0124143

In a 2023 study explicitly comparing CTX-0124143 and its isostere-derived analog, Compound 6j demonstrated a 16-fold stronger inhibition of KAT6A (IC50 0.49 μM reported for CTX-0124143 vs. 0.03 μM for 6j) in a radioactive KAT6A inhibition assay using [3H]AcCoA [1]. The authors explicitly noted that CTX-0124143's 'weak activity, poor selectivity and pharmacokinetic problems have hindered its clinical application,' while 6j exhibited high selectivity, strong antitumor activity across four leukemia cell lines, and significantly improved metabolic stability and pharmacokinetics both in vitro and in vivo [1].

Leukemia Isostere strategy KAT6A inhibitor optimization

Selectivity Profile: CTX-0124143 Is Described as Having Poor Selectivity vs. WM-1119's Demonstrated Selectivity Over KAT5 and KAT7

CTX-0124143 has been characterized as having 'poor selectivity' in the peer-reviewed literature, though explicit selectivity ratios against individual KAT family members have not been published for this specific compound [1]. In contrast, WM-1119 was reported to be 1,100-fold more potent against KAT6A than against KAT5 and 250-fold more potent against KAT6A than against KAT7, with no affinity against a panel of 159 diverse pharmacological targets [2]. WM-8014 showed modest selectivity: 4-fold vs. KAT6B, 28-fold vs. KAT5, and 43-fold vs. KAT7 [3]. The qualitative labeling of CTX-0124143 as poorly selective by independent researchers, combined with the absence of systematic selectivity profiling data, limits its utility as a selective chemical probe.

Selectivity profiling MYST family Off-target risk

Drug Metabolism and Pharmacokinetic Limitations vs. Compounds 55 and 80: Lipophilicity and Microsomal Stability

WM-8014, the immediate potent derivative of CTX-0124143, was characterized as 'relatively hydrophobic' and 'rapidly metabolized by mouse and human liver microsomes' with high plasma protein binding [1]. The 2020 medicinal chemistry campaign by Priebbenow et al. produced Compounds 55 and 80, which are not only equivalently potent as KAT6A inhibitors but are 'less lipophilic and significantly more stable to microsomal degradation' than WM-8014 [2]. Since CTX-0124143 is the less optimized parent scaffold with inherently poor pharmacokinetics acknowledged in the literature [3], these second-generation compounds represent substantial DMPK improvements over the CTX-0124143 chemotype lineage.

DMPK Microsomal stability Lipophilicity optimization

Mechanism of Action: Reversible AcCoA-Competitive Inhibition Confirmed but Shared Across Chemotype

CTX-0124143 is a reversible, AcCoA-competitive inhibitor of KAT6A, as confirmed by BRENDA enzyme database annotation [1] and validated in the original discovery publications where inhibitor potency decreased with increasing AcCoA concentrations [2]. However, this mechanism is shared by all optimized acylsulfonohydrazide derivatives including WM-8014 and WM-1119, and X-ray crystallography has confirmed that WM-8014 binds to the AcCoA binding site [3]. CTX-0124143 offers no mechanistic differentiation from more potent analogs.

Acetyl-CoA competitive Reversible inhibition Mechanism of action

CTX-0124143: Evidence-Based Procurement and Application Scenarios for the KAT6A Reference Chemotype


SAR Benchmarking and Negative Control for Optimized Acylsulfonohydrazide Series

CTX-0124143 serves as the historical HTS hit and weakest reference point for SAR studies of the acylsulfonohydrazide chemotype. With an IC50 of 1.0 μM against KAT6A, it provides the lower-bound potency benchmark against which optimized derivatives such as WM-8014 (IC50 0.008 μM) and WM-1119 (IC50 0.0063 μM) demonstrate their improvements [1]. Including CTX-0124143 as a comparator in biochemical assays allows research teams to quantify the potency gain achieved through structural modifications and to contextualize their own novel analogs within the established SAR landscape of this inhibitor class [2].

In Vitro Biochemical Assays for AcCoA-Competitive Binding Mechanism Studies

CTX-0124143 is suitable for biochemical experiments investigating AcCoA-competitive inhibition of KAT6A at 0.4 μM and 15 μM AcCoA concentrations, where its potency shift confirms competitive binding behavior [1]. The compound's well-characterized reversible binding mode and available co-crystal structure (PDB 6OIN) make it a useful tool for structural biology studies comparing inhibitor binding modes across different KAT6A chemotypes, provided that its weaker potency (micromolar range) is accounted for in experimental design [2].

Chemical Probe Selectivity Counter-Screening Reference

Given that CTX-0124143 is acknowledged to have poor selectivity while WM-1119 demonstrates 1,100-fold selectivity over KAT5 and 250-fold over KAT7, CTX-0124143 can function as a low-selectivity reference compound in counter-screening panels designed to validate the target specificity of novel KAT6A inhibitors [1]. Its inclusion enables researchers to benchmark whether their compounds of interest achieve meaningful selectivity improvements beyond this foundational chemotype.

Isostere Strategy and Scaffold-Hopping Medicinal Chemistry Starting Point

The 2023 isostere study by Duan et al. explicitly used CTX-0124143 as the template for N-N to N-C bond replacement, demonstrating that scaffold-hopping from the sulfonyl hydrazide core can yield compounds with 16-fold improved potency (Compound 6j, IC50 0.03 μM vs. CTX-0124143 0.49 μM) [1]. CTX-0124143 procurement is therefore justified for medicinal chemistry programs exploring novel KAT6A inhibitor scaffolds where the acylsulfonohydrazide serves as the reference starting point for isosteric replacement strategies aimed at overcoming the known DMPK liabilities of this chemotype.

Quote Request

Request a Quote for CTX-0124143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.